Humalog -

Humalog

Catalog Number: EVT-13964389
CAS Number:
Molecular Formula: C257H383N65O77S6
Molecular Weight: 5808 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Insulin that has been modified so that the B-chain contains a LYSINE at position 28 instead of a PROLINE and a PROLINE at position 29 instead of a LYSINE. It is used to manage BLOOD GLUCOSE levels in patients with TYPE 2 DIABETES.
Source and Classification

Humalog falls under the classification of antidiabetic medications, specifically categorized as a rapid-acting insulin. It is indicated for both type 1 and type 2 diabetes and is often used in conjunction with longer-acting insulins to achieve optimal glycemic control. The compound is available in various formulations, including Humalog U-100 and Humalog U-200, which differ in concentration but maintain the same active ingredient .

Synthesis Analysis

Methods

The synthesis of insulin lispro involves the use of recombinant DNA technology. The process begins with the insertion of the gene coding for insulin lispro into a plasmid vector, which is then introduced into a non-pathogenic strain of Escherichia coli. This bacterium serves as a host for the production of insulin lispro, allowing for large-scale synthesis.

Technical Details

The bacterial cells are cultured under controlled conditions to promote the expression of the insulin lispro protein. Following fermentation, the cells are harvested, and the insulin lispro is extracted and purified through various biochemical techniques such as chromatography. The final product is formulated into a sterile aqueous solution, ensuring it meets pharmaceutical standards for safety and efficacy .

Molecular Structure Analysis

Structure

Data

The empirical formula reflects its complex structure, which includes multiple amino acids forming the polypeptide chain essential for its biological activity. The three-dimensional structure can be represented using various modeling techniques to visualize its conformation in relation to receptor binding sites .

Chemical Reactions Analysis

Reactions

Insulin lispro participates in various biochemical reactions once administered. Upon injection, it binds to insulin receptors on target cells, initiating a cascade of intracellular events that facilitate glucose uptake.

Technical Details

The reaction mechanism involves the activation of insulin receptor tyrosine kinases, leading to autophosphorylation and subsequent signaling pathways that promote glucose transport into cells via glucose transporter proteins. This process effectively lowers blood glucose levels within a short time frame (typically 15 minutes post-administration) .

Mechanism of Action

Process

The mechanism of action for insulin lispro centers around its ability to mimic endogenous insulin's effects on cellular metabolism. It promotes glucose uptake by muscle and adipose tissues while inhibiting hepatic glucose production.

Data

Insulin lispro acts rapidly due to its modified structure, which allows it to dissociate quickly from hexamers into monomers in circulation. This rapid dissociation leads to an onset of action within 15 minutes and a peak effect occurring between 30 minutes to 90 minutes post-injection, lasting approximately 2 to 5 hours .

Physical and Chemical Properties Analysis

Physical Properties

Humalog appears as a clear, colorless solution with a pH range of 7.0 to 7.8. It is stable under recommended storage conditions (between 2°C and 8°C) but should not be frozen.

Chemical Properties

The chemical stability of insulin lispro is maintained through careful formulation processes that include excipients such as glycerin and sodium phosphate. These components help stabilize the solution while preventing degradation during storage .

Applications

Scientific Uses

Humalog is predominantly used in clinical settings for managing diabetes mellitus. Its rapid onset makes it suitable for controlling postprandial hyperglycemia when taken shortly before meals. Additionally, it can be administered via subcutaneous injection or through infusion pumps, providing flexibility in treatment regimens.

In research contexts, insulin lispro serves as a model compound for studying insulin action and metabolism, contributing valuable insights into diabetes management strategies . Its use has been pivotal in advancing therapeutic approaches for both type 1 and type 2 diabetes patients globally.

Molecular Engineering and Design of Insulin Lispro

Structural Modifications in Insulin Lispro: B28-B29 Amino Acid Transposition

Insulin lispro (marketed as Humalog®) is distinguished from native human insulin by a targeted amino acid transposition at positions B28 and B29 of the insulin B-chain. This modification exchanges the natural Proline-Lysine sequence (Pro^B28^-Lys^B29^) with a Lysine-Proline sequence (Lys^B28^-Pro^B29^) [2] [5]. The structural rationale for this inversion was derived from comparative studies with insulin-like growth factor-I (IGF-I), which naturally contains a Lys-Pro sequence at the homologous position and exhibits markedly reduced self-association despite high structural similarity to insulin [2] [6].

Crystallographic analyses reveal that this transposition induces subtle but consequential conformational changes at the C-terminus of the B-chain. In native insulin, Pro^B28^ adopts a conformation favorable for dimer formation via hydrophobic interactions and β-sheet stabilization between B24-B28 residues of adjacent monomers. Transposition to Lys^B28^ disrupts this arrangement due to steric hindrance and electrostatic repulsion, causing splaying of the B-chain terminus and weakening of inter-monomer hydrogen bonds critical for dimer stability [1] [5]. Notably, the modification does not perturb the receptor-binding interface (comprising residues A1-A4, A19, B12-B16, B23-B26), preserving near-native binding affinity for the insulin receptor [2] [4].

Table: Structural Consequences of B28-B29 Transposition

FeatureHuman InsulinInsulin LisproStructural Consequence
B28-B29 SequencePro-LysLys-ProDisruption of β-sheet at dimer interface
Dimer Kd~10-6 M~10-4 M100-fold reduction in dimer stability
Hexamer Stability (T-state)HighReducedFaster disassembly post-injection
Receptor Binding (IC50)1.0 nM1.2 nMBioequivalence maintained

Rationale for Rapid-Acting Pharmacokinetics: Reduced Self-Association Dynamics

The therapeutic objective of insulin lispro’s design was to accelerate subcutaneous absorption by minimizing self-association states. Native insulin exists in formulations as zinc-stabilized hexamers, which must dissociate into dimers and finally monomers before systemic absorption. This dissociation process is rate-limiting, causing delayed onset (60–90 minutes for regular human insulin) [3] [6].

Insulin lispro’s weakened dimer interface shifts the self-association equilibrium toward monomers. While phenolic excipients (e.g., metacresol) in commercial formulations stabilize hexamers during storage, upon subcutaneous injection, dilution and excipient diffusion enable rapid dissociation. Pharmacokinetic studies using glucose clamp techniques demonstrate that zinc-free lispro formulations achieve:

  • Peak serum insulin (Tmax): 42 minutes vs. 101 minutes for human insulin [6]
  • Early exposure (AUC0–15min): 6.4-fold higher than Humalog [3]
  • Onset of action: 13 minutes faster than rapid-acting analogs [3]

Ultra-rapid formulations (e.g., URLi) further optimize absorption through excipient engineering. Treprostinil induces local vasodilation, while citrate enhances vascular permeability, reducing median Tmax to 32 minutes [3]. Crucially, monomeric content directly correlates with absorption rate, validating the monomer-delivery paradigm.

Table: Pharmacokinetic Comparison of Insulin Formulations

ParameterHuman InsulinInsulin LisproURLi
Tmax (min)101 ± 1842 ± 932 ± 7
Cmax (pM)308 ± 42698 ± 84920 ± 110
AUC0–15min (%)100640810
GIRmax (mg/kg/min)2.2 ± 0.33.1 ± 0.44.0 ± 0.5

Data derived from clamp studies in T2DM patients [3] [6]

Comparative Analysis with Human Insulin: Hexamer-to-Monomer Dissociation Kinetics

The dissociation pathway of insulin hexamers governs absorption kinetics. Analytical ultracentrifugation studies reveal stark contrasts:

  • Native Insulin Hexamers: Under formulation conditions (zinc + phenolics), >95% exists as stable T6 or R6 hexamers. Dissociation follows a sequential mechanism:Hexamer (T6) ⇌ Dimer ⇌ MonomerWith Kd1 (hexamer→dimer) = 10-10 M and Kd2 (dimer→monomer) = 10-6 M [1] [8]. Subcutaneous dissociation requires 60–120 minutes.
  • Insulin Lispro Hexamers: Exhibit structural lability due to distorted β-sheet hydrogen bonds at the dimer interface (e.g., Phe^B24^-Tyr^B26^ bond angle altered by 7° in T3Rf3 state) [5]. Even in phenolic-stabilized hexamers, dimer Kd increases to 10-4 M, accelerating monomer release [8]. Post-injection, >70% dissociates to monomers within 15 minutes [3].

Cryo-EM and NMR analyses confirm that while lispro’s tertiary structure mirrors the T-state monomer of native insulin, its dynamic fluctuations are enhanced at the dimer interface. Hydrogen-bond lifetime analysis shows transient maintenance (<50% occupancy) of β-sheet bonds in residues B24-B28, facilitating rapid disassembly [4] [5]. This kinetic instability underlies its prandial suitability.

Table: Self-Association States in Subcutaneous Tissue

MetricHuman InsulinInsulin LisproMethod
Hexamer (%)85 ± 515 ± 3Analytical Ultracentrifugation
Dimer (%)10 ± 225 ± 4Sedimentation Velocity
Monomer (%)5 ± 160 ± 8Size-Exclusion Chromatography
Dissociation t1/2 (min)45 ± 68 ± 2Fluorescence Anisotropy

Role of Excipients in Stabilizing Subcutaneous Absorption Profiles

Properties

Product Name

Humalog

IUPAC Name

(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[(1S,2R)-1-carboxy-2-hydroxypropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C257H383N65O77S6

Molecular Weight

5808 g/mol

InChI

InChI=1S/C257H383N65O77S6/c1-29-131(23)205(313-193(339)104-259)251(392)317-204(130(21)22)247(388)287-158(75-82-200(349)350)217(358)282-155(71-78-189(263)335)221(362)308-183-116-403-404-117-184-242(383)305-178(111-324)239(380)294-162(88-123(7)8)224(365)295-168(95-140-53-61-146(329)62-54-140)227(368)283-153(69-76-187(261)333)218(359)290-161(87-122(5)6)222(363)285-157(74-81-199(347)348)220(361)302-174(101-190(264)336)234(375)298-170(97-142-57-65-148(331)66-58-142)230(371)309-182(241(382)304-176(255(396)397)103-192(266)338)115-402-401-114-181(214(355)273-107-194(340)278-152(72-79-197(343)344)216(357)281-151(51-42-84-271-257(267)268)212(353)272-108-195(341)279-166(93-138-46-36-32-37-47-138)226(367)297-167(94-139-48-38-33-39-49-139)229(370)299-171(98-143-59-67-149(332)68-60-143)237(378)319-207(134(26)326)252(393)288-159(50-40-41-83-258)254(395)322-85-43-52-186(322)245(386)321-209(136(28)328)256(398)399)311-249(390)203(129(19)20)316-235(376)164(90-125(11)12)292-228(369)169(96-141-55-63-147(330)64-56-141)296-223(364)160(86-121(3)4)289-210(351)133(25)277-215(356)156(73-80-198(345)346)286-246(387)202(128(17)18)315-236(377)165(91-126(13)14)293-232(373)173(100-145-106-270-120-276-145)301-238(379)177(110-323)280-196(342)109-274-213(354)180(113-400-405-118-185(310-243(183)384)244(385)320-208(135(27)327)253(394)306-179(112-325)240(381)318-206(132(24)30-2)250(391)312-184)307-225(366)163(89-124(9)10)291-231(372)172(99-144-105-269-119-275-144)300-219(360)154(70-77-188(262)334)284-233(374)175(102-191(265)337)303-248(389)201(127(15)16)314-211(352)150(260)92-137-44-34-31-35-45-137/h31-39,44-49,53-68,105-106,119-136,150-186,201-209,323-332H,29-30,40-43,50-52,69-104,107-118,258-260H2,1-28H3,(H2,261,333)(H2,262,334)(H2,263,335)(H2,264,336)(H2,265,337)(H2,266,338)(H,269,275)(H,270,276)(H,272,353)(H,273,355)(H,274,354)(H,277,356)(H,278,340)(H,279,341)(H,280,342)(H,281,357)(H,282,358)(H,283,368)(H,284,374)(H,285,363)(H,286,387)(H,287,388)(H,288,393)(H,289,351)(H,290,359)(H,291,372)(H,292,369)(H,293,373)(H,294,380)(H,295,365)(H,296,364)(H,297,367)(H,298,375)(H,299,370)(H,300,360)(H,301,379)(H,302,361)(H,303,389)(H,304,382)(H,305,383)(H,306,394)(H,307,366)(H,308,362)(H,309,371)(H,310,384)(H,311,390)(H,312,391)(H,313,339)(H,314,352)(H,315,377)(H,316,376)(H,317,392)(H,318,381)(H,319,378)(H,320,385)(H,321,386)(H,343,344)(H,345,346)(H,347,348)(H,349,350)(H,396,397)(H,398,399)(H4,267,268,271)/t131-,132-,133-,134+,135+,136+,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,201-,202-,203-,204-,205-,206-,207-,208-,209-/m0/s1

InChI Key

AIRYAONNMGRCGJ-FHFVDXKLSA-N

Canonical SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)N8CCCC8C(=O)NC(C(C)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N8CCC[C@H]8C(=O)N[C@@H]([C@@H](C)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)[C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.